2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine
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Overview
Description
2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with imidazole, methoxy, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with imidazole, methoxy, and pyrrolidine groups. The reaction is carried out in a polar solvent such as dioxane or water, with sodium carbonate as a base to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction and improve yields. This method employs a multimode reactor and can achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrrolidine groups can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group can lead to the formation of imidazole N-oxides .
Scientific Research Applications
2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine involves its interaction with specific molecular targets. The imidazole and pyrrolidine groups can bind to enzymes and receptors, modulating their activity. The triazine core can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Used in the synthesis of herbicides and pharmaceuticals.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits antitumor properties.
Hexamethylmelamine: Used clinically to treat cancer.
Uniqueness: 2-Imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine is unique due to its combination of imidazole, methoxy, and pyrrolidine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-18-11-14-9(16-5-2-3-6-16)13-10(15-11)17-7-4-12-8-17/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATELFQCJWBBUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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